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An In-depth Technical Guide on the Spectroscopic Data for 7-Chloroquinoline-4-carboxylic
Acid

Introduction
7-Chloroquinoline-4-carboxylic acid is a heterocyclic compound belonging to the quinoline

class. The quinoline scaffold is a significant pharmacophore in drug discovery, with derivatives

exhibiting a wide range of biological activities, including antimalarial, anticancer, and

antibacterial properties.[1][2] The presence of the chlorine atom at the 7-position and the

carboxylic acid group at the 4-position significantly influences its physicochemical properties

and potential biological interactions. This document provides a detailed overview of the

spectroscopic data for 7-Chloroquinoline-4-carboxylic acid, intended for researchers,

scientists, and professionals in drug development.

Molecular Structure and Properties
Molecular Formula: C₁₀H₆ClNO₂[3]

Molecular Weight: 207.62 g/mol

CAS Number: 13337-66-1[4]

Structure:
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

molecules. The following sections detail the expected ¹H and ¹³C NMR data for 7-
Chloroquinoline-4-carboxylic acid.

¹H NMR Spectroscopy
Experimental Protocol: A typical protocol for acquiring a ¹H NMR spectrum involves dissolving a

5-10 mg sample in approximately 0.6 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃,

in a 5 mm NMR tube. The spectrum is recorded on a 300 or 400 MHz spectrometer. Data

processing involves Fourier transformation, phase correction, and baseline correction.

Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

Expected Data: The ¹H NMR spectrum is expected to show signals corresponding to the

protons on the quinoline ring and the carboxylic acid proton. The acidic proton of the carboxylic

acid is characteristically deshielded and appears as a broad singlet at a very high chemical

shift (δ 10-13 ppm).[5][6] The aromatic protons will appear in the range of δ 7.0-9.0 ppm, with

their specific shifts and coupling patterns determined by their position on the quinoline ring and

the electronic effects of the substituents.

Proton Position
Expected Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2 8.8 - 9.0 Doublet (d) ~4.5

H-3 7.6 - 7.8 Doublet (d) ~4.5

H-5 8.1 - 8.3 Doublet (d) ~9.0

H-6 7.5 - 7.7
Doublet of Doublets

(dd)
~9.0, ~2.0

H-8 8.0 - 8.2 Doublet (d) ~2.0

-COOH 11.0 - 13.0 Broad Singlet (br s) N/A
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Note: These are predicted values based on typical chemical shifts for quinoline derivatives and

general NMR principles. Actual experimental values may vary slightly.

¹³C NMR Spectroscopy
Experimental Protocol: For ¹³C NMR, a more concentrated sample (20-50 mg) is typically used

in 0.6 mL of a deuterated solvent. The spectrum is acquired on a spectrometer operating at 75

or 100 MHz, often using proton decoupling to simplify the spectrum to a series of singlets. A

larger number of scans is usually required compared to ¹H NMR due to the lower natural

abundance of the ¹³C isotope.

Expected Data: The ¹³C NMR spectrum will show distinct signals for each of the ten carbon

atoms in the molecule. The carbonyl carbon of the carboxylic acid is highly deshielded and

appears in the 165-185 ppm region.[7] The aromatic carbons will resonate in the 115-150 ppm

range.[8]

Carbon Position Expected Chemical Shift (δ, ppm)

C-2 150 - 152

C-3 121 - 123

C-4 145 - 148

C-4a 128 - 130

C-5 127 - 129

C-6 128 - 130

C-7 136 - 138

C-8 120 - 122

C-8a 148 - 150

-COOH 168 - 172

Note: These are predicted values. Specific shifts can be influenced by solvent and

concentration.
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Infrared (IR) Spectroscopy
Experimental Protocol: IR spectra are commonly recorded using an FT-IR spectrometer. For

solid samples like 7-Chloroquinoline-4-carboxylic acid, the data can be obtained by

preparing a KBr (potassium bromide) pellet containing a small amount of the sample or by

using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically scanned from

4000 to 400 cm⁻¹.

Expected Data: The IR spectrum provides information about the functional groups present in

the molecule. For 7-Chloroquinoline-4-carboxylic acid, the most characteristic absorptions

are from the carboxylic acid group and the aromatic quinoline ring.[9][10]

Wavenumber Range (cm⁻¹) Vibration Type Description

3300 - 2500 O-H stretch (Carboxylic acid)
Very broad and strong, due to

hydrogen bonding.[10]

~1710 C=O stretch (Carboxylic acid)

Strong and sharp,

characteristic of a carbonyl

group.[10]

1600 - 1450
C=C and C=N stretch

(Aromatic)

Multiple medium to strong

bands.

1320 - 1210 C-O stretch (Carboxylic acid) Medium intensity.[9]

~850 - 800 C-H bend (Aromatic)

Out-of-plane bending,

indicative of substitution

pattern.

~750 C-Cl stretch Medium to weak intensity.

Mass Spectrometry (MS)
Experimental Protocol: Mass spectra can be obtained using various ionization techniques. For

a molecule like 7-Chloroquinoline-4-carboxylic acid, Electrospray Ionization (ESI) or

Atmospheric Pressure Chemical Ionization (APCI) are suitable methods.[11] The sample is

dissolved in a suitable solvent (e.g., methanol/dichloromethane) and introduced into the mass
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spectrometer. High-resolution mass spectrometry (HRMS) can be used to determine the exact

mass and confirm the elemental composition.

Expected Data: The mass spectrum will show the molecular ion peak (M⁺ or [M+H]⁺ or [M-H]⁻

depending on the mode) and various fragment ions resulting from the cleavage of the parent

molecule.

Molecular Ion Peak: The expected exact mass for C₁₀H₆ClNO₂ is 207.0087. The mass

spectrum should show a prominent peak at m/z ≈ 207 (for the ³⁵Cl isotope) and a smaller

peak at m/z ≈ 209 (for the ³⁷Cl isotope) in an approximate 3:1 ratio.

Key Fragmentations: Common fragmentation pathways for carboxylic acids include the loss

of the hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45).

[6] Another likely fragmentation is the loss of CO₂ (M-44) to form a 7-chloroquinoline cation.

UV-Vis Spectroscopy
Experimental Protocol: A UV-Vis spectrum is recorded by dissolving a small, accurately

weighed amount of the sample in a UV-grade solvent (e.g., ethanol or chloroform) to prepare a

dilute solution.[12] The solution is placed in a quartz cuvette, and the absorbance is measured

over a range of wavelengths, typically from 200 to 400 nm.

Expected Data: While simple carboxylic acids absorb at wavelengths too low to be useful (~210

nm)[5], the quinoline ring system is a strong chromophore. Therefore, 7-Chloroquinoline-4-
carboxylic acid is expected to exhibit characteristic π → π* transitions in the UV region. The

spectrum will likely show multiple absorption bands, with a strong absorption maximum

(λ_max) expected between 220-250 nm and another set of bands with finer structure between

300-330 nm, which is characteristic of the quinoline nucleus.

Synthesis Workflow
The synthesis of quinoline-4-carboxylic acids can often be achieved through the Gould-Jacobs

reaction. The following diagram illustrates a generalized workflow for the synthesis of 7-
Chloroquinoline-4-carboxylic acid.
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Caption: Generalized Gould-Jacobs reaction pathway for quinoline synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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